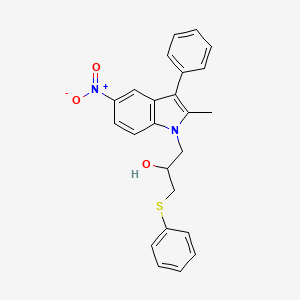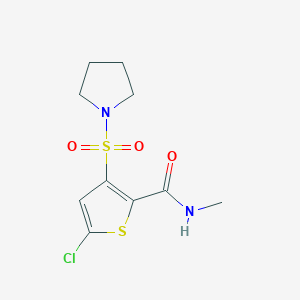
1-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-3-(phenylsulfanyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-3-(phenylsulfanyl)-2-propanol is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a nitro group, a phenyl group, and a phenylsulfanyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-3-(phenylsulfanyl)-2-propanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated indole is alkylated using a suitable alkyl halide in the presence of a base to introduce the methyl group.
Thioether Formation: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate halide derivative of the indole compound.
Hydroxylation: Finally, the hydroxyl group is introduced through a reaction with an epoxide or by direct hydroxylation of the corresponding alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-3-(phenylsulfanyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting hydroxyl groups to halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-3-(phenylsulfanyl)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-3-(phenylsulfanyl)-2-propanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-2-propanol: Lacks the phenylsulfanyl group.
1-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-3-(methylsulfanyl)-2-propanol: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
1-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-3-(phenylsulfanyl)-2-butanol: Has an additional carbon in the alkyl chain.
Uniqueness
1-(2-methyl-5-nitro-3-phenyl-1H-indol-1-yl)-3-(phenylsulfanyl)-2-propanol is unique due to the presence of both a nitro group and a phenylsulfanyl group on the indole core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H22N2O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(2-methyl-5-nitro-3-phenylindol-1-yl)-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C24H22N2O3S/c1-17-24(18-8-4-2-5-9-18)22-14-19(26(28)29)12-13-23(22)25(17)15-20(27)16-30-21-10-6-3-7-11-21/h2-14,20,27H,15-16H2,1H3 |
InChI Key |
ICRVBBCPMFAGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(CSC3=CC=CC=C3)O)C=CC(=C2)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11044134.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044137.png)

![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11044152.png)
![N-[(Pyridin-2-YL)methyl]prop-2-ynamide](/img/structure/B11044167.png)
![N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide](/img/structure/B11044174.png)

![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044180.png)
![1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B11044194.png)

![2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11044198.png)
![3-[2-chloro-4-(1H-tetrazol-1-yl)phenoxy]pyridine](/img/structure/B11044199.png)
![3-(2,6-dichlorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044205.png)
![2-Chloro-N-(2-phenylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B11044210.png)
